3-Oxo-4-phenyl-pentanoic acid methyl ester
Overview
Description
3-Oxo-4-phenyl-pentanoic acid methyl ester is a chemical compound with the CAS Number: 55696-39-4 . Its IUPAC name is methyl 3-oxo-4-phenylpentanoate . The molecular weight of this compound is 206.24 .
Molecular Structure Analysis
The molecular structure of 3-Oxo-4-phenyl-pentanoic acid methyl ester is represented by the linear formula C12H14O3 . The InChI code for this compound is 1S/C12H14O3/c1-9(10-6-4-3-5-7-10)11(13)8-12(14)15-2/h3-7,9H,8H2,1-2H3 .Physical And Chemical Properties Analysis
The storage temperature for this compound is ambient . The refractive index is n20/D 1.422 . The boiling point is 207.8°C at 760 mmHg .Scientific Research Applications
1. Polymer Synthesis and Functionalization
The methyl esters of ω-(para styryl)alkanoic acids, which include derivatives like 3-oxo-4-phenyl-pentanoic acid methyl ester, have been utilized in the synthesis and functionalization of soluble polystyrenes. These esters undergo radical copolymerization with styrene, leading to the formation of copolymers. Subsequent conversion of the methyl ester functions into tri-n-butyltin carboxylates offers an efficient approach for polymer modification. This method bypasses complications associated with tin-induced polymerization inhibition and reduces polymerization time, making it significant in the field of polymer chemistry (Dalil et al., 2000).
2. Stereochemistry in Organic Synthesis
In the realm of organic synthesis, 3-oxo-4-phenyl-pentanoic acid methyl ester derivatives have been studied for their stereochemical properties. For instance, methyl 4-methyl-5-oxo-5-phenyl-pentanoate, a related compound, is used to investigate the effects of solvents and reactants on the stereochemistry of Grignard reactions. This research enhances the understanding of the influence of molecular structure and solvent polarity on reaction outcomes, which is crucial for designing stereoselective synthetic pathways (Colantoni et al., 1978).
3. Crystallographic Studies
The crystal structure of derivatives of 3-oxo-4-phenyl-pentanoic acid methyl ester, such as (2Z,4E)-3-hydroxy-5-phenyl-penta-2,4-dienonic acid methyl ester, has been determined. These studies provide insights into the molecular geometry, bonding configurations, and intermolecular interactions. Such information is vital for understanding the physical and chemical properties of these compounds, and for their applications in materials science and medicinal chemistry (Mamat et al., 2008).
4. Nucleophilic Addition Reactions
In chemistry, understanding the behavior of compounds like 3-oxo-4-phenyl-pentanoic acid methyl ester in nucleophilic addition reactions is crucial. Studies have shown that these compounds can react with various nucleophiles, leading to the formation of diverse chemical structures. This knowledge is key in the field of synthetic organic chemistry for developing new compounds and reaction mechanisms (El-Samahy, 2005).
Safety And Hazards
properties
IUPAC Name |
methyl 3-oxo-4-phenylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(10-6-4-3-5-7-10)11(13)8-12(14)15-2/h3-7,9H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKWBEZBGZPJGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-4-phenyl-pentanoic acid methyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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